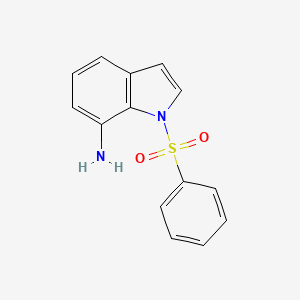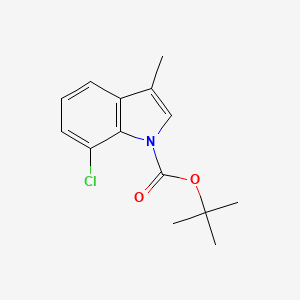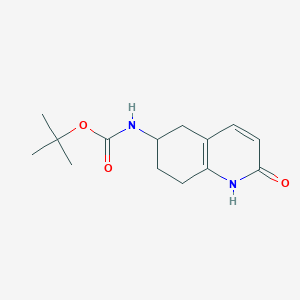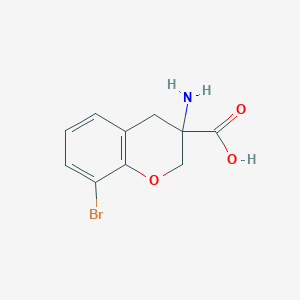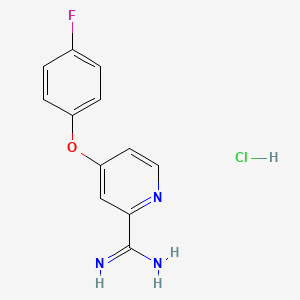
Ethyl 4-(1H-indol-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1H-indol-3-yl)benzoate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-(1H-Indol-3-yl)benzoat beinhaltet typischerweise die Reaktion von 4-Brombenzoesäure mit Indol in Gegenwart einer Base, gefolgt von der Veresterung mit Ethanol. Die Reaktionsbedingungen umfassen oft die Verwendung eines Palladiumkatalysators und einer Base wie Kaliumcarbonat .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von Ethyl-4-(1H-Indol-3-yl)benzoat optimierte Prozesse beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-4-(1H-Indol-3-yl)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Indolring kann oxidiert werden, um Oxindolderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten und zur Bildung verschiedener substituierter Indolderivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden typischerweise Reagenzien wie Halogene oder Nitroverbindungen unter sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Oxindolderivate, Alkohole und verschiedene substituierte Indolverbindungen .
Wissenschaftliche Forschungsanwendungen
Ethyl-4-(1H-Indol-3-yl)benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Indolderivate verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Antikrebs-, antivirale und antimikrobielle Eigenschaften.
Medizin: Forschungen werden fortgesetzt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorstufe bei der Synthese von Arzneimitteln verwendet
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-(1H-Indol-3-yl)benzoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Indolringsystem kann an mehrere Rezeptoren und Enzyme binden und so biologische Pfade beeinflussen. Zum Beispiel kann es bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, oder Neurotransmitterrezeptoren im Gehirn modulieren .
Wirkmechanismus
The mechanism of action of Ethyl 4-(1H-indol-3-yl)benzoate involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-4-(1-Methyl-1H-Indol-3-yl)benzoat
- Ethyl-4-((1H-Indol-3-yl)diazenyl)benzoat
- Ethyl-4-((1-Methyl-1H-Indol-3-yl)diazenyl)benzoat
Einzigartigkeit
Ethyl-4-(1H-Indol-3-yl)benzoat ist aufgrund seines spezifischen Substitutionsschemas am Indolring und der Benzoatestergruppe einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
CAS-Nummer |
202003-77-8 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
ethyl 4-(1H-indol-3-yl)benzoate |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)13-9-7-12(8-10-13)15-11-18-16-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3 |
InChI-Schlüssel |
YQLUNZBSPBTVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



